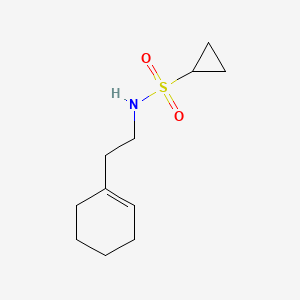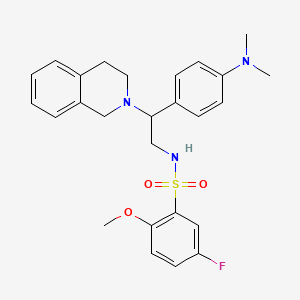![molecular formula C12H15BrN2O B3019299 3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2201871-35-2](/img/structure/B3019299.png)
3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is a structurally complex molecule that is part of the azabicyclooctane family. This family of compounds is known for its relevance in medicinal chemistry due to the presence of the azabicyclooctane moiety, which is a common structural feature in many biologically active molecules.
Synthesis Analysis
The synthesis of azabicyclooctane derivatives can be achieved through various methods. One approach involves the use of 3-hydroxy-4-pyridones, which can be transformed into 4-methoxy-3-oxidopyridinium ylides. These ylides can undergo cycloaddition with electron-deficient alkenes to produce highly functionalized azabicyclooctane moieties . Another method reported the synthesis of 3-oxa-7-azabicyclooctanes, which are bicyclic morpholine analogues, through a [3+2] cycloaddition of maleic anhydrides or furan-2(5H)-ones with an in situ generated azomethine ylide . Additionally, the [3 + 2] cycloaddition of oxidopyridinium ions to maleimides has been used to access 8-azabicyclooctanes .
Molecular Structure Analysis
The molecular structure of azabicyclooctane derivatives is characterized by a bicyclic framework that can be highly substituted, allowing for a variety of functional groups to be introduced. This structural diversity is key to the biological activity of these compounds. The X-ray crystal structure of a related compound, a 3-oxa-2-azabicyclooctane, has been determined, providing insight into the three-dimensional conformation of these types of molecules .
Chemical Reactions Analysis
Azabicyclooctane derivatives can participate in various chemical reactions due to their rich substitution patterns. The presence of functional groups allows for specific reactions at different positions on the bicyclic framework. For instance, the chemistry of 4-hydroxy derivatives of 3-oxa-2-azabicyclooctanes includes their conversion into novel functionalized cyclopentanes . The reactivity of these compounds can be exploited to synthesize natural and non-natural tropane alkaloids .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of azabicyclooctane derivatives in general can be inferred. These compounds are likely to have varied solubility depending on the nature and number of substituents. Their stability and reactivity can also be influenced by the presence of electron-withdrawing or electron-donating groups. The synthesis methods described suggest that these compounds can be prepared in good to high yields and with good functional group tolerance, indicating a degree of robustness in their chemical behavior .
Zukünftige Richtungen
The development of new pyrrolidine compounds with different biological profiles is a promising area of research in medicinal chemistry . Further studies could explore the synthesis, properties, and potential applications of “3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane” and related compounds.
Wirkmechanismus
Target of Action
The primary target of the compound “3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane” is currently unknown. It is structurally similar to the family of tropane alkaloids, which are known to interact with a variety of biological targets .
Mode of Action
The exact mode of action of this compound is not well-documented. Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner. Tropane alkaloids typically bind to their targets, causing conformational changes that affect the target’s function .
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to affect a wide array of biochemical pathways, leading to diverse biological activities .
Result of Action
Given its structural similarity to tropane alkaloids, it may have a wide array of interesting biological activities .
Eigenschaften
IUPAC Name |
3-(3-bromopyridin-2-yl)oxy-1-azabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-2-1-5-14-12(10)16-11-8-15-6-3-9(11)4-7-15/h1-2,5,9,11H,3-4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVHVBLVALQTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

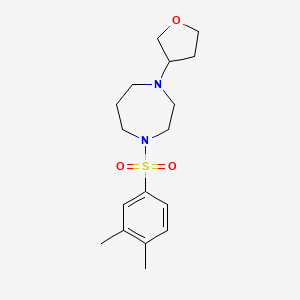
![2-(4-fluorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3019221.png)
![N-(butan-2-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3019222.png)

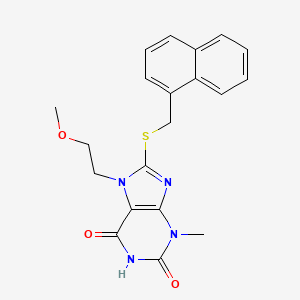

![(2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B3019229.png)
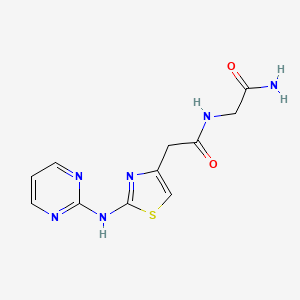
![2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B3019234.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B3019236.png)
